Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
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Overview
Description
Aricine is an alkaloid compound with the molecular formula C₂₂H₂₆N₂O₄. It is known for its complex structure and significant biological activity. Aricine is derived from natural sources and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aricine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the basic alkaloid skeleton through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of Aricine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of Aricine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: This method allows for continuous production of Aricine, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Aricine undergoes various chemical reactions, including:
Oxidation: Aricine can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aricine can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Various oxidized derivatives of Aricine.
Reduction products: Reduced forms of Aricine with altered functional groups.
Substitution products: Aricine derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Aricine is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: Aricine’s biological activity makes it a valuable compound for studying cellular processes and interactions.
Medicine: Aricine has shown potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Aricine and its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Aricine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Aricine binds to certain proteins and enzymes, modulating their activity.
Pathways Involved: Aricine affects various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Aricine can be compared with other similar alkaloid compounds, such as:
Quinine: Both Aricine and Quinine are alkaloids with significant biological activity. Aricine has a more complex structure and different therapeutic applications.
Arecoline: Arecoline is another alkaloid with similar biological properties, but it has a different mechanism of action and molecular targets.
Uniqueness of Aricine:
Complex Structure: Aricine’s complex structure allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity: Aricine’s unique biological activity sets it apart from other alkaloids, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDADHMBRZKXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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